molecular formula C15H19ClN2O2 B8447921 Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate

Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B8447921
M. Wt: 294.77 g/mol
InChI Key: JELDTCPYKPSLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and yield high purity products.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine group, allowing selective reactions at other sites. The indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-indole-2-boronic acid
  • N-Boc-ethanolamine
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid

Uniqueness

Tert-butyl (2-(6-chloro-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the 6-chloro substituent on the indole ring, which can influence its reactivity and biological activity. The Boc protection also provides versatility in synthetic applications, allowing for selective deprotection under mild conditions .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl N-[2-(6-chloro-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19)

InChI Key

JELDTCPYKPSLIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.